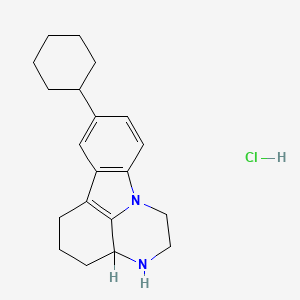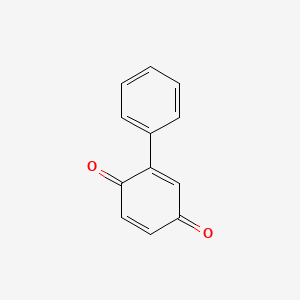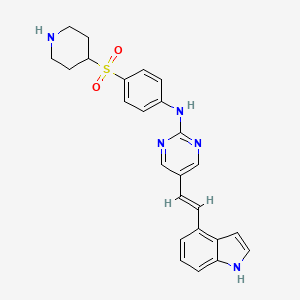
スベルチアノリノール
概要
説明
科学的研究の応用
スウェルチアノリンは、いくつかの科学研究に応用されています。
作用機序
スウェルチアノリンは、いくつかの機序を通じてその効果を発揮します。
抗Helicobacter pylori活性: 細菌のウレアーゼ活性を阻害することで、Helicobacter pyloriの増殖を阻害します.
抗酸化活性: スウェルチアノリンは酸化反応に対抗し、細胞を酸化損傷から保護します.
アセチルコリンエステラーゼ阻害: アセチルコリンエステラーゼ酵素を阻害し、アセチルコリンの分解をコリンと酢酸に抑制します.
類似の化合物との比較
スウェルチアノリンは、抗酸化、抗Helicobacter pylori、アセチルコリンエステラーゼ阻害の組み合わせにより、ユニークです。類似の化合物には以下が含まれます。
イソオリエンチン: 抗Helicobacter pylori活性を示すSwertiaハーブから単離された別の化合物です.
ベリジフォリン: 類似の抗酸化特性を持つキサントン化合物です.
生化学分析
Biochemical Properties
Swertianolin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Swertianolin exhibits anti-acetylcholinesterase activity, which can enhance cholinergic transmission by inhibiting the breakdown of acetylcholine . Additionally, Swertianolin interacts with antioxidant enzymes, contributing to its ability to scavenge free radicals and reduce oxidative stress . These interactions highlight the compound’s potential in modulating enzymatic activities and protecting cells from oxidative damage.
Cellular Effects
Swertianolin exerts various effects on different types of cells and cellular processes. In neuronal cells, Swertianolin’s anti-acetylcholinesterase activity can enhance cholinergic signaling, potentially improving cognitive functions and offering therapeutic benefits for neurodegenerative diseases . In addition, Swertianolin’s antioxidant properties help protect cells from oxidative stress-induced damage, which is crucial for maintaining cellular homeostasis . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of Swertianolin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Swertianolin binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition enhances cholinergic transmission and can improve cognitive functions. Furthermore, Swertianolin’s antioxidant activity is mediated through its interaction with reactive oxygen species and antioxidant enzymes, reducing oxidative stress and protecting cells from damage . These molecular interactions underline the compound’s therapeutic potential in various biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Swertianolin can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that Swertianolin remains stable under controlled conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that Swertianolin can sustain its protective effects on cells, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of Swertianolin vary with different dosages in animal models. At lower doses, Swertianolin exhibits beneficial effects such as enhanced cognitive function and reduced oxidative stress . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These threshold effects emphasize the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
Swertianolin is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, affecting its biological activity. Swertianolin also influences metabolic flux and metabolite levels, contributing to its diverse biological effects.
Transport and Distribution
Swertianolin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can cross cellular membranes and accumulate in specific tissues, influencing its localization and activity . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in Swertianolin’s cellular uptake and distribution . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of Swertianolin affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, Swertianolin may localize to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function . Understanding the subcellular localization of Swertianolin provides insights into its mechanism of action and potential therapeutic applications.
準備方法
スウェルチアノリンは、メタノール抽出物を使用してSwertiaハーブから抽出できます。乾燥した抽出物は水に溶解し、n-ヘキサン、酢酸エチル、n-ブタノールで順次分配されます。 酢酸エチル可溶部分は効果的な抗Helicobacter pylori活性を示し、スウェルチアノリンはこの画分から単離できます
化学反応の分析
スウェルチアノリンは、以下を含む様々な化学反応を起こします。
これらの反応に使用される一般的な試薬と条件には、酸化反応用の酸化剤と、置換反応用の様々な求核剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
Swertianolin is unique due to its combination of antioxidant, anti-Helicobacter pylori, and acetylcholinesterase inhibitory properties. Similar compounds include:
特性
CAS番号 |
23445-00-3 |
|---|---|
分子式 |
C20H20O11 |
分子量 |
436.4 g/mol |
IUPAC名 |
1,5-dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C20H20O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h2-5,12,15,17-18,20-24,26-27H,6H2,1H3/t12-,15-,17+,18-,20-/m1/s1 |
InChIキー |
XMVBNLMKPMPWAX-DIKOWXHZSA-N |
SMILES |
O=C1C2=C(OC3=C1C(O)=CC=C3O)C=C(OC)C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O |
異性体SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
正規SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Swertianolin; CCRIS 5474; CCRIS-5474 CCRIS5474. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for swertianolin in the context of sepsis?
A1: Swertianolin has been shown to ameliorate immune dysfunction in sepsis by targeting myeloid-derived suppressor cells (MDSCs). It achieves this by blocking the immunosuppressive function of MDSCs, reducing their production of interleukin-10 (IL-10), nitric oxide (NO), reactive oxygen species (ROS), and arginase. []
Q2: How does swertianolin impact MDSC proliferation and differentiation?
A2: Swertianolin has been found to reduce MDSC proliferation and promote their differentiation into dendritic cells, thereby counteracting the immunosuppressive environment often seen in sepsis. []
Q3: Does swertianolin directly affect T-cell activity?
A3: While swertianolin doesn't directly act on T-cells, its ability to block the immunosuppressive effects of MDSCs indirectly leads to improved T-cell activity. []
Q4: What is the significance of the different MDSC subtypes (G-MDSCs and M-MDSCs) in sepsis, and how does swertianolin affect them?
A4: Both G-MDSCs and M-MDSCs significantly increase in the bone marrow and spleen during sepsis, with G-MDSCs being the predominant subtype in a murine model of polymicrobial peritonitis. Swertianolin effectively regulates the functions of both MDSC subsets, reducing their immunosuppressive effects. []
Q5: Has swertianolin demonstrated activity against any specific diseases?
A5: Research suggests that swertianolin exhibits anti-HBV activity in vitro, showing potential for suppressing Hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) expression in cultured human hepatocellular carcinoma cell lines (HepG2). [] Additionally, swertianolin demonstrated potential neuroprotective effects against 1-methyl-4-phenylpyridinium-induced apoptosis in the SH-SY5Y human neuroblastoma cell line. [] Furthermore, swertianolin exhibited Anti-Helicobacter pylori activity. []
Q6: What enzymes does swertianolin interact with?
A6: Swertianolin has been identified as a potential α-glucosidase inhibitor. [] Research also indicates that it exhibits inhibitory activity against monoamine oxidase B (MAO B). []
Q7: What is the molecular formula and weight of swertianolin?
A7: Swertianolin has a molecular formula of C20H20O11 and a molecular weight of 436.37 g/mol. [, ]
Q8: What is the chemical structure of swertianolin?
A8: Swertianolin is a xanthone glycoside. It consists of a xanthone nucleus (1,3,5,8-tetrahydroxyxanthone) with a glucose moiety attached at the 8-position via an O-glycosidic bond. []
Q9: What spectroscopic techniques have been used to characterize swertianolin?
A9: Various spectroscopic methods have been employed to elucidate the structure of swertianolin, including UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including both 1D (1H and 13C) and 2D NMR techniques. [, , , , , , ]
Q10: What is the significance of the revised structure of swertianolin?
A11: The revised structure accurately reflects the connectivity of the glucose moiety to the xanthone nucleus. This is essential for understanding its physicochemical properties, biological activity, and potential for synthesis and modification. []
Q11: Are there any studies on the stability of swertianolin under various conditions?
A12: While the provided research abstracts do not delve into specific stability studies for swertianolin, they emphasize the importance of analytical method validation for quality control during development, manufacturing, and distribution. This suggests a focus on ensuring the compound's consistency, safety, and efficacy, which indirectly points to stability considerations. []
Q12: What is known about the pharmacokinetics of swertianolin?
A13: A sensitive and rapid LC-MS/MS method has been developed and validated for quantifying swertianolin in rat plasma using rutin as an internal standard, and successfully applied to evaluate the pharmacokinetics of swertianolin after an oral dose of 50 mg/kg Swertia mussotii extract in rats. []
Q13: What analytical methods are commonly used for the detection and quantification of swertianolin?
A14: Several analytical techniques have been employed for swertianolin analysis, with a prominent focus on high-performance liquid chromatography (HPLC). Researchers have utilized various HPLC methods, including RP-HPLC (Reverse Phase HPLC) and HPLC coupled with multi-wavelength detection. These methods have proven effective for both qualitative and quantitative analysis of swertianolin in various plant materials and extracts. [, , , , , , , ]
Q14: What other methods, besides HPLC, have been used to study swertianolin?
A15: Beyond HPLC, researchers have employed techniques like thin-layer chromatography (TLC) for qualitative identification of swertianolin. Furthermore, electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been utilized to investigate the structure and fragmentation mechanisms of swertianolin complexes with metal ions like Mn(II), Al(III), and Cu(II). These studies provide insights into the coordination behavior of swertianolin and its potential interactions with metal ions in biological systems. [, , ]
Q15: What is the primary natural source of swertianolin?
A16: Swertianolin is predominantly found in plants belonging to the genus Swertia, which are known for their bitter taste and medicinal properties. [, , , , , , , , ]
Q16: What other plant species, besides Swertia, contain swertianolin?
A17: Swertianolin has also been identified in other plant species, including: * Gentianella amarella ssp. acuta [] * Gentianopsis paludosa [, , ] * Swertia pubescens [] * Gentianella azurea [, ] * Lomatogonium rotatum [, ] * Phaleria macrocarpa []
Q17: How is swertianolin relevant to chemotaxonomic studies?
A18: The presence and distribution of swertianolin, along with other characteristic metabolites like iridoid glycosides and phenols, are valuable for chemotaxonomic studies within the Gentianaceae family. These compounds serve as potential chemotaxonomic markers to differentiate various Gentianaceae species and explore their evolutionary relationships. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)




![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)



